6-(2-Aminoethyl)pyrimidin-4-amine
Description
Historical Context and Development of Aminopyrimidine Derivatives
The development of aminopyrimidine derivatives traces back to early 20th-century efforts to synthesize nitrogen-containing heterocycles for pharmaceutical applications. Pyrimidine’s inherent stability and capacity for hydrogen bonding made it an attractive scaffold, but the introduction of aminoalkyl side chains, such as the 2-aminoethyl group, marked a pivotal advancement. For instance, the patent CN102516182B outlines a two-step synthesis for 4-amino-6-alkoxyl pyrimidines, beginning with the amination of 4,6-dichloropyrimidine under controlled conditions (30–60°C, ammonia or alkylamines). This method’s scalability and efficiency enabled the production of intermediates like 4-amino-6-chloropyrimidine, which could subsequently undergo alkoxylation to yield diverse analogs. The addition of aminoethyl groups at position 6, as seen in this compound, further expanded solubility and target binding capabilities, facilitating its adoption in kinase inhibitor design and antimicrobial agents .
Significance in Medicinal Chemistry and Drug Discovery
Aminopyrimidines occupy a central role in medicinal chemistry due to their mimicry of purine bases and ability to modulate enzymatic activity. The 2-aminoethyl substitution at position 6 enhances interactions with hydrophobic pockets and catalytic sites, as demonstrated in studies of adenosine receptor (AR) ligands. For example, 2-amino-4,6-diarylpyrimidine-5-carbonitriles exhibit nanomolar affinity for the A1 AR subtype, with selectivity driven by substituents at R4 and R6 . The methyl group on the exocyclic amino moiety in these derivatives was critical for A1 selectivity, underscoring the importance of side-chain modifications. Similarly, PubChem data for N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine (CID 16767724) reveals a molecular weight of 194.28 g/mol and a SMILES string (CC1=CC(=NC(=N1)C(C)C)NCCN) indicative of its branched alkyl and aminoethyl groups. Such structural features enable precise tuning of pharmacokinetic properties, including solubility and metabolic stability.
Role as a Privileged Scaffold in Heterocyclic Chemistry
The term “privileged scaffold” denotes structures capable of yielding high-affinity ligands for multiple targets through strategic substitutions. This compound exemplifies this concept, as its core permits modifications at positions 2, 4, and 6 while retaining hydrogen-bonding capacity. The CAS entry 3270-78-8 , describing 6-(2-amino-1,6-dimethyl-pyrimidin-4-ylidene)amino-1,2-dimethyl-quinolin-4-amine, illustrates the scaffold’s adaptability: the pyrimidine ring integrates with quinoline systems to form hybrid structures with enhanced bioactivity. Furthermore, the three-component reaction reported in enables rapid diversification of 2-amino-4,6-disubstituted pyrimidines, generating 108 derivatives with varying aryl and alkyl groups. This synthetic flexibility aligns with the scaffold’s utility in probing chemical space for novel therapeutics.
Research Objectives and Knowledge Gaps
Despite progress, key challenges persist in optimizing this compound derivatives. First, the impact of stereochemistry on target selectivity remains underexplored; for instance, chiral centers in the aminoethyl side chain could influence binding to G protein-coupled receptors. Second, while details ammonolysis and alkoxylation steps, alternative routes such as transition metal-catalyzed cross-coupling or enzymatic resolution warrant investigation to improve yields and enantiopurity. Third, computational models predicting the scaffold’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles are limited, hindering rational design. Addressing these gaps will require interdisciplinary collaboration, leveraging advances in machine learning, crystallography, and high-throughput screening to unlock the scaffold’s full potential.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-(2-aminoethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H10N4/c7-2-1-5-3-6(8)10-4-9-5/h3-4H,1-2,7H2,(H2,8,9,10) |
InChI Key |
OUVNCBBYISCFET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1N)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-Amino-4,6-dihydroxypyrimidine
An alternative approach involves:
- Initial synthesis of 2-amino-4,6-dihydroxypyrimidine by condensation of guanidine nitrate with diethyl malonate in the presence of sodium methoxide.
- Conversion of the dihydroxy compound to the dichloro derivative using chlorinating agents.
- Subsequent substitution with 2-aminoethylamine.
This route is advantageous for accessing the pyrimidine core from readily available starting materials and provides a flexible platform for further derivatization.
Reduction of Nitrile Precursors
In some related heterocyclic systems, 2-aminoethyl derivatives are prepared by reduction of nitrile precursors using reagents such as borane-dimethyl sulfide complex, lithium aluminum hydride, or catalytic hydrogenation. The borane-dimethyl sulfide method offers high yields (>90%) and good reproducibility, though this approach is more common for pyrazolo derivatives than pyrimidines.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of 2-amino-4,6-dihydroxypyrimidine | Guanidine nitrate + diethyl malonate, reflux with sodium methoxide | ~85 | Precursor for chlorination |
| Chlorination to 2-amino-4,6-dichloropyrimidine | POCl3 + N,N-dimethylaniline, 40–90 °C | Up to 70 | Improved process with reduced reagents |
| Amination with 2-aminoethylamine | Reaction in DMSO, 50–60 °C | Variable | Selective substitution at 6-position |
| Alternative reduction of nitriles | BH3·S(CH3)2, THF or LiAlH4, Et2O | >90 (related systems) | High yield for 2-aminoethyl derivatives |
Analytical and Purification Considerations
- HPLC Monitoring: Reaction progress and purity are commonly monitored by high-performance liquid chromatography (HPLC).
- Crystallization: Cooling the reaction mixture and adjusting pH can induce crystallization of the product.
- Drying: Vacuum drying at moderate temperatures (~60 °C) removes residual solvents and moisture.
- Impurity Control: Careful control of temperature and stoichiometry minimizes formation of disubstituted or overreacted impurities.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminoethyl side chain or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Aminoethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidin-4-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 6-(2-aminoethyl)pyrimidin-4-amine with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives
Key Observations :
Positional Isomerism: UK pyr 1 (2-(2-aminoethyl)-N-phenylpyrimidin-4-amine) differs from the target compound only in the position of the aminoethyl group (2- vs. 6-position).
Substituent Effects: Chloro Derivatives (e.g., 6-Chloro-N-methylpyrimidin-4-amine) replace the aminoethyl group with a chloro substituent, reducing hydrogen-bonding capacity but increasing electrophilicity, making them useful in agrochemical synthesis . Trifluoromethyl-oxadiazole Derivatives (e.g., U7) demonstrate that bulkier substituents enhance pesticidal activity, suggesting that this compound could be modified for similar applications .
Crystallographic and Supramolecular Behavior :
- 4-Methyl-6-phenylpyrimidin-2-amine forms stable crystals with dihedral angles between aryl and pyrimidine rings (29.41°–46.32°), influencing packing efficiency . In contrast, N-(2-fluorophenyl)-...pyrimidin-4-amine exhibits π-π stacking and hydrogen-bonded dimers, highlighting the role of substituents in molecular recognition .
Bioactivity: While this compound is linked to anti-tuberculosis research, compounds like U7 and U8 show superior pesticidal activity (LC₅₀: 3.14–4.22 mg/L against M. separata), indicating substituent-driven efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
